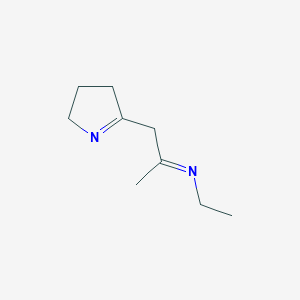![molecular formula C16H23N3S B14195620 Thiourea, [4-(octahydro-1(2H)-quinolinyl)phenyl]- CAS No. 832098-96-1](/img/structure/B14195620.png)
Thiourea, [4-(octahydro-1(2H)-quinolinyl)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiourea, [4-(octahydro-1(2H)-quinolinyl)phenyl]- is an organosulfur compound with a complex structure that includes a quinoline ring system. This compound is part of the broader class of thioureas, which are known for their diverse applications in organic synthesis, pharmaceuticals, and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, [4-(octahydro-1(2H)-quinolinyl)phenyl]- typically involves the reaction of aniline derivatives with carbon disulfide in an aqueous medium. This method allows for the efficient formation of symmetrical and unsymmetrical substituted thiourea derivatives . Another approach involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur, which proceeds efficiently at ambient temperature .
Industrial Production Methods
On an industrial scale, thioureas are often produced by the reaction of hydrogen sulfide with calcium cyanamide in the presence of carbon dioxide. This method is widely used due to its efficiency and cost-effectiveness .
化学反応の分析
Types of Reactions
Thiourea, [4-(octahydro-1(2H)-quinolinyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted thioureas, guanidines, and other sulfur-containing compounds .
科学的研究の応用
Thiourea, [4-(octahydro-1(2H)-quinolinyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: Investigated for its potential antibacterial, antioxidant, and anticancer properties.
Medicine: Explored for its potential use in the treatment of diseases such as Alzheimer’s and tuberculosis.
Industry: Utilized in the production of photographic films, dyes, elastomers, plastics, and textiles.
作用機序
The mechanism of action of Thiourea, [4-(octahydro-1(2H)-quinolinyl)phenyl]- involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: Inhibits enzymes such as α-amylase, α-glucosidase, acetylcholinesterase, and butyrylcholinesterase.
Radical Scavenging: Acts as an antioxidant by scavenging free radicals such as 2,2-diphenyl-1-picrylhydrazyl and 2,2’-Azino-bis (3-ethylbenzothiazoline-6-sulfonic acid).
Electron Donor-Acceptor Complex: Functions as a pre-catalyst in electron donor-acceptor complex catalysis, facilitating the formation of iminyl radical intermediates from oxime esters.
類似化合物との比較
Thiourea, [4-(octahydro-1(2H)-quinolinyl)phenyl]- can be compared with other similar compounds such as:
Urea: Structurally similar but contains an oxygen atom instead of sulfur.
Selenourea: Contains selenium instead of sulfur.
Isothiourea: A tautomeric form of thiourea with different chemical properties.
These comparisons highlight the unique properties of Thiourea, [4-(octahydro-1(2H)-quinolinyl)phenyl]- in terms of its chemical reactivity and applications.
特性
CAS番号 |
832098-96-1 |
|---|---|
分子式 |
C16H23N3S |
分子量 |
289.4 g/mol |
IUPAC名 |
[4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)phenyl]thiourea |
InChI |
InChI=1S/C16H23N3S/c17-16(20)18-13-7-9-14(10-8-13)19-11-3-5-12-4-1-2-6-15(12)19/h7-10,12,15H,1-6,11H2,(H3,17,18,20) |
InChIキー |
WXKPCCNYVYGSNK-UHFFFAOYSA-N |
正規SMILES |
C1CCC2C(C1)CCCN2C3=CC=C(C=C3)NC(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 2-[[5-(acetylamino)-2-hydroxyphenyl]azo]-](/img/structure/B14195546.png)
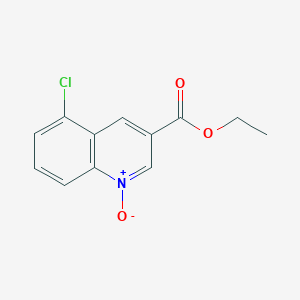
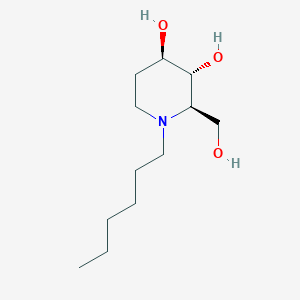
![2-[2-(4-Chlorophenyl)hydrazinylidene]-3-oxopropanenitrile](/img/structure/B14195554.png)
![N-(2,4-Difluorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B14195555.png)
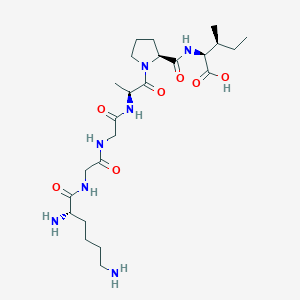
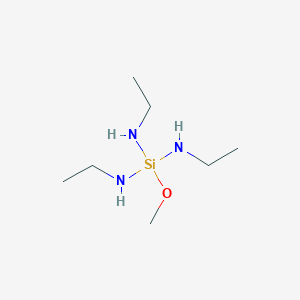
![1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(trimethylsilyl)selanyl]trisilane](/img/structure/B14195574.png)
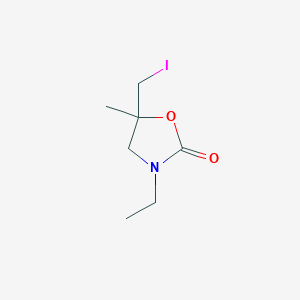
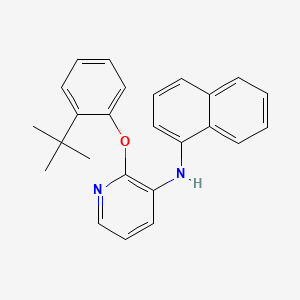
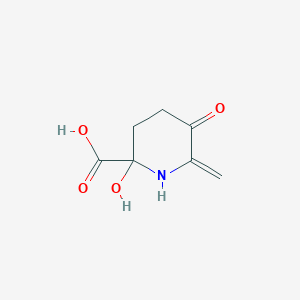
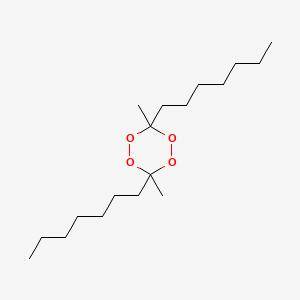
![5-Methyl-N-[2-(piperidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14195612.png)
